Superior Selectivity in Catalytic Oxidation to 3-Phenoxybenzaldehyde
In the catalytic oxidation of 3-phenoxybenzyl alcohol, a process achieving 93% yield of 3-phenoxybenzaldehyde with a selectivity of 94% has been demonstrated, representing a significant improvement over prior art methods for benzyl alcohol oxidation [1]. This high selectivity minimizes the formation of the over-oxidized byproduct 3-phenoxybenzoic acid, which is a common issue in aqueous alkaline oxidation of benzyl alcohols [1].
| Evidence Dimension | Yield and Selectivity in Oxidation |
|---|---|
| Target Compound Data | Yield: 93% of theory; Selectivity: 94% |
| Comparator Or Baseline | Benzyl alcohol oxidation in n-heptane: Yield: 78% of theory; aqueous alkaline oxidation: yields benzoic acid quantitatively, not aldehyde |
| Quantified Difference | Yield improvement: +15 percentage points; Selectivity: Prevents quantitative over-oxidation to acid |
| Conditions | Catalytic oxidation of 3-phenoxybenzyl alcohol with oxygen-containing gas in aqueous alkali with a platinum metal catalyst and lead/bismuth/tellurium activators [1]. |
Why This Matters
This high selectivity translates directly to lower purification costs and higher throughput in industrial-scale production of 3-phenoxybenzaldehyde, a critical factor for procurement decisions.
- [1] Engel, D. (1982). Process for the preparation of 3-phenoxy-benzaldehydes. U.S. Patent No. 4,366,325. View Source
